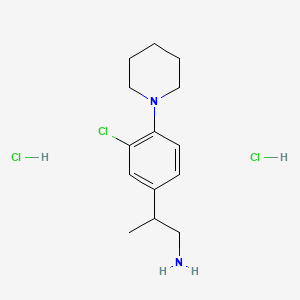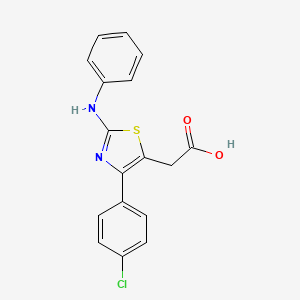
5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- is a complex organic compound with the molecular formula C11H8ClNO2S This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.
Attachment of Phenylamino Group: The phenylamino group is attached through nucleophilic substitution reactions, typically involving aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-Thiazoleacetic acid, 4-(4-bromophenyl)-2-(phenylamino)-: Similar structure but with a bromine atom instead of chlorine.
5-Thiazoleacetic acid, 4-(4-fluorophenyl)-2-(phenylamino)-: Similar structure but with a fluorine atom instead of chlorine.
5-Thiazoleacetic acid, 4-(4-methylphenyl)-2-(phenylamino)-: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 5-Thiazoleacetic acid, 4-(4-chlorophenyl)-2-(phenylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
49779-95-5 |
|---|---|
Fórmula molecular |
C17H13ClN2O2S |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
2-[2-anilino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O2S/c18-12-8-6-11(7-9-12)16-14(10-15(21)22)23-17(20-16)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20)(H,21,22) |
Clave InChI |
WFGFPCQTDIRWHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



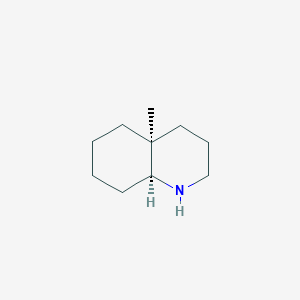
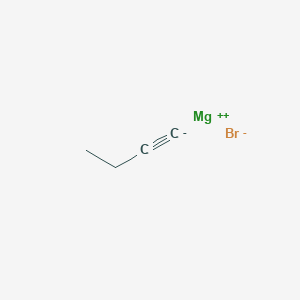
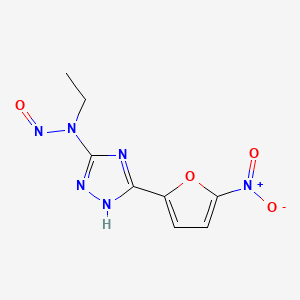


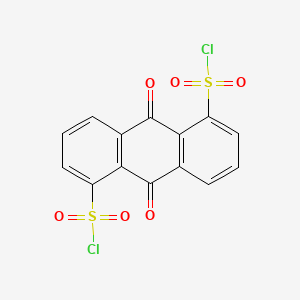
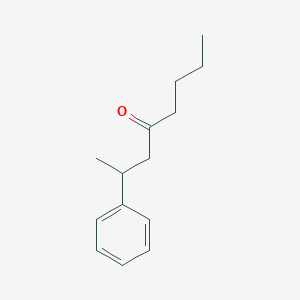
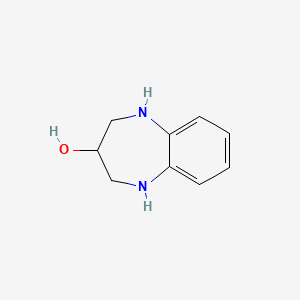
![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)


![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
